4-(2-Ethylpiperidin-1-yl)-3-methylaniline
Description
4-(2-Ethylpiperidin-1-yl)-3-methylaniline is a substituted aniline derivative featuring a 2-ethylpiperidine moiety at the para position and a methyl group at the meta position of the aromatic ring. The piperidine ring introduces conformational rigidity and basicity, while the methyl group on the aniline ring influences electronic and steric properties.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-13-6-4-5-9-16(13)14-8-7-12(15)10-11(14)2/h7-8,10,13H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURIJVGKUHVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpiperidin-1-yl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Ethylpiperidin-1-yl)-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline, emphasizing differences in substituents, molecular properties, and applications:
Key Findings:
Substituent Effects on Bioactivity: The benzimidazole derivative () exhibits potent antimycobacterial activity, suggesting that bulky heterocyclic substituents enhance target binding .
Electronic and Steric Modifications: The phenoxy group in 4-(2-ethylphenoxy)-3-methylaniline increases lipophilicity compared to the target’s piperidine group, which may influence pharmacokinetics . The sulfonyl group in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline enhances solubility and stability, making it suitable for aqueous assays .
Applications in Materials Science :
- Methylaniline derivatives like M48 and M49 () demonstrate that methyl groups on aromatic rings improve luminescence efficiency in NIR-emitting materials, though the target compound’s piperidine group may alter conjugation .
Synthetic Accessibility: The synthesis of 4-(2-ethylphenoxy)-3-methylaniline involves coupling reactions under mild conditions (yield: 98%), suggesting that similar methods could apply to the target compound .
Biological Activity
4-(2-Ethylpiperidin-1-yl)-3-methylaniline (CAS No. 1094863-25-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2. The compound features a piperidine ring substituted with an ethyl group and a methyl group on the aniline moiety, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may exert its effects through:
- Receptor Binding : It can act as a ligand, modulating receptor activity and influencing signal transduction pathways.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the piperidine ring correlates with increased antibacterial potency.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
2. Antinociceptive Effects
In vivo studies have shown that related compounds exhibit significant antinociceptive properties in rodent models of neuropathic pain. These studies suggest that the piperidine structure enhances the compound's ability to modulate pain pathways without inducing motor deficits .
3. Potential Anticancer Activity
Emerging evidence suggests that derivatives of piperidine compounds may possess anticancer properties. Studies have indicated that structural modifications can enhance cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
- Antinociceptive Studies : Research involving rodent models indicated that administration of the compound led to a significant reduction in pain responses, suggesting its utility in pain management therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
